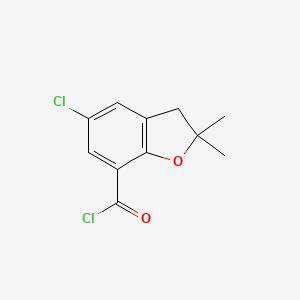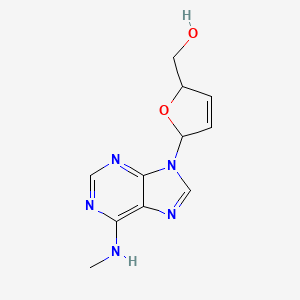
5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with hydroxy, phenyl, and phenylpropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Substitution Reactions: The introduction of the hydroxy, phenyl, and phenylpropyl groups can be achieved through various substitution reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the phenyl and phenylpropyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: 5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It may be used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism by which 5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one exerts its effects involves interactions with molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential therapeutic effects could involve modulation of signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
5-Hydroxy-2-phenylfuran-3(2H)-one: Lacks the phenylpropyl group, which may affect its chemical and biological properties.
2-Phenyl-4-(1-phenylpropyl)furan-3(2H)-one:
5-Hydroxy-4-(1-phenylpropyl)furan-3(2H)-one: Lacks the phenyl group, which may alter its chemical behavior and biological activity.
Uniqueness
5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one is unique due to the presence of all three substituents (hydroxy, phenyl, and phenylpropyl groups) on the furan ring
特性
CAS番号 |
69354-73-0 |
|---|---|
分子式 |
C19H18O3 |
分子量 |
294.3 g/mol |
IUPAC名 |
3-hydroxy-2-phenyl-4-(1-phenylpropyl)-2H-furan-5-one |
InChI |
InChI=1S/C19H18O3/c1-2-15(13-9-5-3-6-10-13)16-17(20)18(22-19(16)21)14-11-7-4-8-12-14/h3-12,15,18,20H,2H2,1H3 |
InChIキー |
QBKOGEJQQWKISM-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)C2=C(C(OC2=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


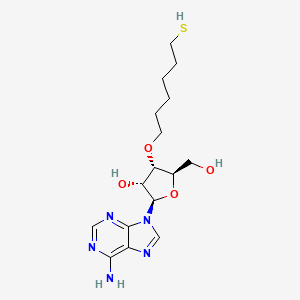
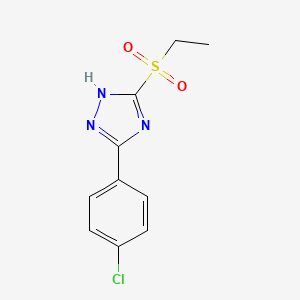
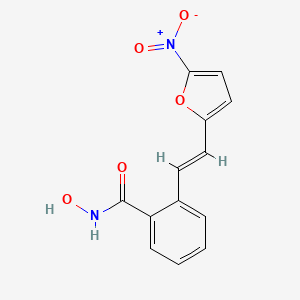
![2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12898697.png)
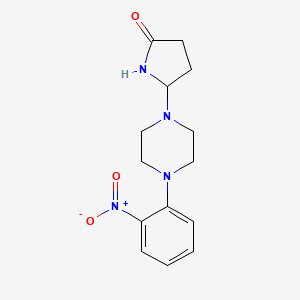
![2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)
![1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898714.png)

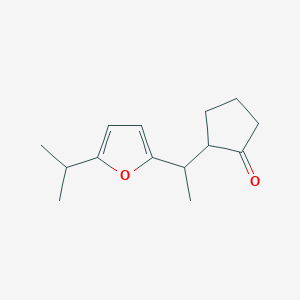

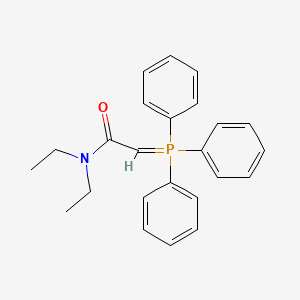
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
